molecular formula C10H13NOS2 B14906970 n-Cyclopropyl-2-((thiophen-2-ylmethyl)thio)acetamide

n-Cyclopropyl-2-((thiophen-2-ylmethyl)thio)acetamide

Cat. No.: B14906970
M. Wt: 227.4 g/mol
InChI Key: NAVQBQMLHCJGAD-UHFFFAOYSA-N
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Description

n-Cyclopropyl-2-((thiophen-2-ylmethyl)thio)acetamide is a compound that features a cyclopropyl group, a thiophen-2-ylmethyl group, and a thioacetamide moietyThe presence of the thiophene ring, a sulfur-containing heterocycle, contributes to its unique chemical properties and reactivity .

Preparation Methods

The synthesis of n-Cyclopropyl-2-((thiophen-2-ylmethyl)thio)acetamide typically involves the following steps:

Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

n-Cyclopropyl-2-((thiophen-2-ylmethyl)thio)acetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

n-Cyclopropyl-2-((thiophen-2-ylmethyl)thio)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of n-Cyclopropyl-2-((thiophen-2-ylmethyl)thio)acetamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes or receptors, modulating their activity. The cyclopropyl group may contribute to the compound’s stability and binding affinity, while the thioacetamide moiety can participate in hydrogen bonding or other interactions with biological molecules .

Comparison with Similar Compounds

n-Cyclopropyl-2-((thiophen-2-ylmethyl)thio)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the combination of these functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C10H13NOS2

Molecular Weight

227.4 g/mol

IUPAC Name

N-cyclopropyl-2-(thiophen-2-ylmethylsulfanyl)acetamide

InChI

InChI=1S/C10H13NOS2/c12-10(11-8-3-4-8)7-13-6-9-2-1-5-14-9/h1-2,5,8H,3-4,6-7H2,(H,11,12)

InChI Key

NAVQBQMLHCJGAD-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)CSCC2=CC=CS2

Origin of Product

United States

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